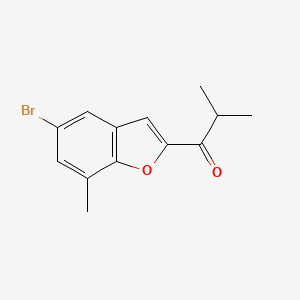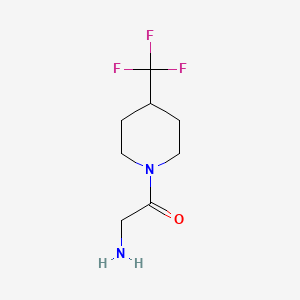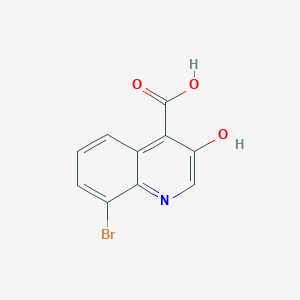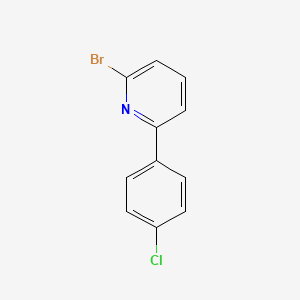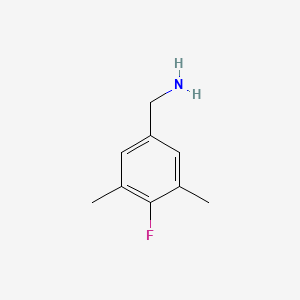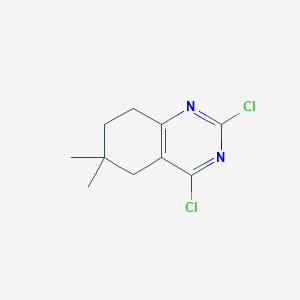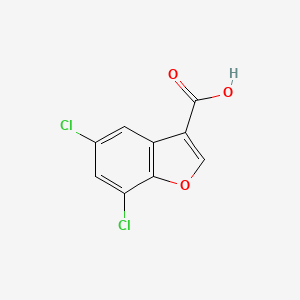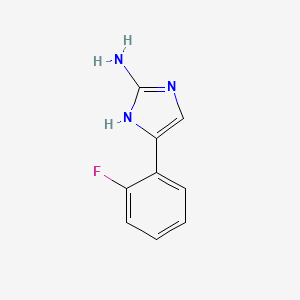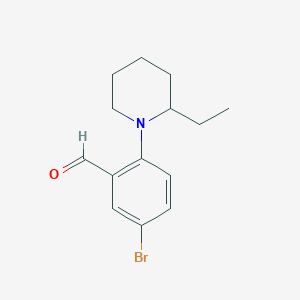
5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde
説明
科学的研究の応用
Antimicrobial and Antioxidant Properties
- 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde derivatives have demonstrated antimicrobial activity. In a study, certain derivatives showed potential activity against Candida albicans, indicating their relevance in antimicrobial research (Ramadan, 2010).
- Another research highlighted the synthesis of benzaldehyde compounds with notable antioxidant and antimicrobial properties, particularly effective against Bacillus subtilis and Aspergillus niger. These compounds showed promising applications in developing new antioxidant and antibacterial agents (Konuş et al., 2019).
Synthesis of π-Conjugated Molecules for Optoelectronic Applications
- Benzaldehyde derivatives, including 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde, are used in the synthesis of π-conjugated molecules. These molecules have significant implications in the field of optoelectronics, highlighting the compound's role in developing advanced materials for electronic applications (Dall’Agnese et al., 2017).
Development of Non-Peptide CCR5 Antagonists
- Research has been conducted on synthesizing non-peptide CCR5 antagonists using 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde derivatives. These compounds show potential in bioactive studies, particularly in developing new pharmaceutical agents (De-ju, 2015).
Catalytic Applications in Organic Synthesis
- Studies have explored the use of 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde in the synthesis of chiral ligands. These ligands are significant in catalysis, particularly in asymmetric induction in organic reactions, suggesting its utility in developing new catalysts (Alvarez-Ibarra et al., 2010).
特性
IUPAC Name |
5-bromo-2-(2-ethylpiperidin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-2-13-5-3-4-8-16(13)14-7-6-12(15)9-11(14)10-17/h6-7,9-10,13H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXUGUVMPWKLRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


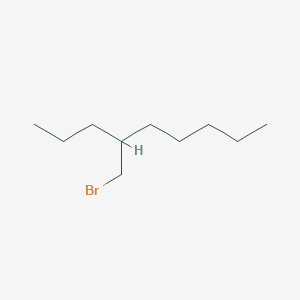
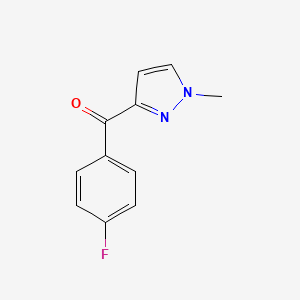
![2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine](/img/structure/B1444221.png)
amine](/img/structure/B1444222.png)
